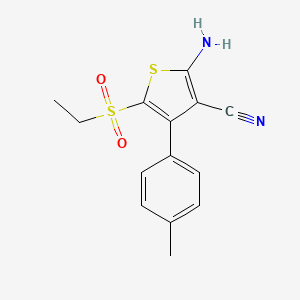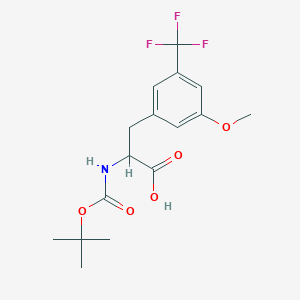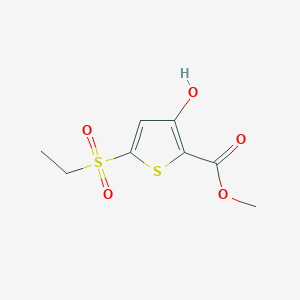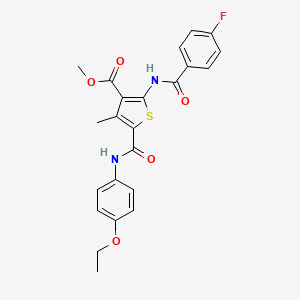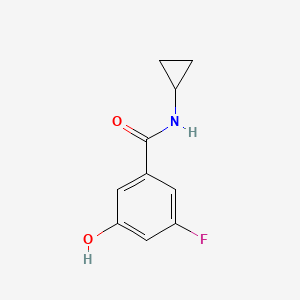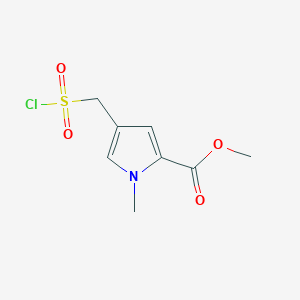
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the quinoline ring under controlled conditions.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline may involve large-scale difluoromethylation reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: This compound shares the difluoromethyl group but has a pyridine ring instead of a quinoline ring.
2-Chloro-3-(trifluoromethyl)pyridine: Similar to the above compound but with a trifluoromethyl group.
2-Chloro-4-(1,1-difluoroethyl)pyridine: Another related compound with a different fluorinated group.
Uniqueness
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is unique due to the presence of both chlorine and difluoromethyl groups in the quinoline ring. This combination of functional groups enhances its reactivity and biological activity, making it distinct from other similar compounds. Its unique chemical structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H8ClF2NO |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-7-methoxyquinoline |
InChI |
InChI=1S/C11H8ClF2NO/c1-16-7-3-2-6-4-8(11(13)14)10(12)15-9(6)5-7/h2-5,11H,1H3 |
InChI Key |
SGDMRPIKEUIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




